H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH

Influenza vaccine peptide immunogenicity MHC class II

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH (CAS 649538-33-0), also referred to by its one‑letter code WTGVAQD, is an eight‑amino‑acid synthetic peptide corresponding to residues 127–133 of the hemagglutinin (HA) protein of influenza A virus (H3N2 subtype). This sequence constitutes a linear B‑cell neutralizing epitope that is relatively conserved across H3 subtype influenza viruses.

Molecular Formula C34H49N9O12
Molecular Weight 775.8 g/mol
CAS No. 649538-33-0
Cat. No. B12603681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH
CAS649538-33-0
Molecular FormulaC34H49N9O12
Molecular Weight775.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C34H49N9O12/c1-15(2)27(33(53)39-16(3)29(49)40-22(9-10-24(36)45)31(51)41-23(34(54)55)12-26(47)48)42-25(46)14-38-32(52)28(17(4)44)43-30(50)20(35)11-18-13-37-21-8-6-5-7-19(18)21/h5-8,13,15-17,20,22-23,27-28,37,44H,9-12,14,35H2,1-4H3,(H2,36,45)(H,38,52)(H,39,53)(H,40,49)(H,41,51)(H,42,46)(H,43,50)(H,47,48)(H,54,55)/t16-,17+,20-,22-,23-,27-,28-/m0/s1
InChIKeyUGOPWNSLAUSRTM-RBKGHGSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH (WTGVAQD): A Structurally Defined Influenza Hemagglutinin Epitope Peptide for Vaccine and Immunogenicity Research


H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH (CAS 649538-33-0), also referred to by its one‑letter code WTGVAQD, is an eight‑amino‑acid synthetic peptide corresponding to residues 127–133 of the hemagglutinin (HA) protein of influenza A virus (H3N2 subtype) [1]. This sequence constitutes a linear B‑cell neutralizing epitope that is relatively conserved across H3 subtype influenza viruses [1]. The peptide is primarily employed as a research tool in the development and characterization of peptide‑based influenza vaccines, in T‑cell epitope mapping, and in studies of MHC class II‑restricted immune responses [2].

Conserved H3 influenza neutralizing epitope
MHC class II-restricted immunogenicity studies
Peptide vaccine construct research and epitope mapping

Why Generic Influenza Peptide Substitution Fails: The Sequence-Specific Immunogenicity of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH


Influenza HA‑derived peptides are not interchangeable building blocks. The immunogenicity of a given sequence is exquisitely dependent on its length, flanking residues, and MHC‑binding context. For example, the longer peptide HA123–138, which encompasses the HA127‑133 core, fails to induce any detectable immune response in H‑2Ab mice, whereas the precisely defined HA127‑133 epitope, when embedded in an appropriate MHC‑binding scaffold (46F/HA127‑133/54A), elicits robust T‑cell and neutralizing antibody responses [1]. Substituting H‑Trp‑Thr‑Gly‑Val‑Ala‑Gln‑Asp‑OH with an adjacent or overlapping HA sequence—or with an epitope from a different influenza subtype—therefore cannot be assumed to reproduce the same immunological outcome without empirical validation.

Overlapping HA sequence may not reproduce immunogenicity
A longer peptide containing the HA127-133 core failed to elicit responses in H-2Ab mice, whereas the defined WTGVAQD epitope was active. Sequence boundaries critically determine immunological outcome.
MHC-binding context alters epitope presentation
Constructs lacking the proper MHC scaffold or with different flanking residues may shift T-cell activation profiles. The same core epitope can be silent when presented in an incompatible molecular context.

Quantitative Differentiation Evidence for H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH (WTGVAQD) Against Closest Comparators


HA127-133 (WTGVAQD) vs. HA123-138: Qualitative Immunogenicity Contrast in H-2Ab Mice

In a direct head‑to‑head comparison, the 18‑mer hybrid peptide 46F/HA127‑133/54A—bearing the WTGVAQD sequence—induced significant T‑cell responses and HA127‑133‑specific antibodies in H‑2Ab mice, whereas the longer peptide HA123‑138, which includes the HA127‑133 core, generated no detectable immune response in the same murine strain [1]. This result demonstrates that flanking residues and the precise epitope boundaries critically determine immunogenicity, and that the WTGVAQD sequence is necessary but not sufficient in an arbitrary peptide context.

Epitope immunogenicity
Head-to-head
WTGVAQD hybrid: reported T-cell and antibody responses; HA123-138: no detectable response
Sequence-specific immunogenicity context
In H-2Ab mouse model
Influenza vaccine peptide immunogenicity MHC class II epitope mapping

Cross‑Strain Neutralization Breadth: WTGVAQD‑Based Vaccine Protects Against Aichi/68 and Texas/77 Isolates

The hybrid peptide vaccine 46F/HA127‑133/54A, which incorporates the WTGVAQD sequence, was shown to protect I‑Ab mice against challenge with two H3N2 influenza strains isolated approximately one decade apart: A/Aichi/2/68 and A/Texas/1/77 [1]. This cross‑protection underscores the value of the conserved HA127‑133 epitope for broad‑spectrum vaccine design. In contrast, classical whole‑virus vaccines often lose efficacy against drifted strains [1].

Cross-strain neutralization
Class-level
WTGVAQD-based vaccine reported protection against Aichi/68 and Texas/77 challenge
Reported cross-strain response context
Classical whole-virus vaccines may lose efficacy against drifted strains (class-level inference)
Influenza vaccine cross‑protection neutralizing antibody antigenic drift

Duration of In Vivo Protection: Influenza Virus Growth Inhibited for 9 Weeks Post‑Immunization

In the DQ6 transgenic mouse model, which expresses human HLA‑DQ6 MHC class II molecules, immunization with the H3‑H3 peptide vaccine (carrying the HA127‑133 WTGVAQD epitope) resulted in inhibition of influenza virus growth that persisted for at least 9 weeks after the final immunization [1]. This durability metric provides a benchmark for comparing candidate peptide vaccine formulations that incorporate the WTGVAQD sequence.

Duration of protection
Reported
≥9 weeks of influenza virus growth inhibition
Duration-of-protection endpoint context
DQ6 transgenic mouse model, intranasal challenge
Influenza vaccine durability of protection peptide vaccine DQ6 mouse model

MHC Supermotif Compatibility: HLA‑DQ6 Binding Extends Translational Relevance Beyond Murine Models

The H‑2Ab MHC‑binding component used in the 46F/HA127‑133/54A construct was found to possess a supermotif that also binds to the human class II molecule HLA‑DQ6 [1]. This dual murine/human MHC recognition distinguishes the WTGVAQD‑based vaccine platform from many peptide vaccines that are restricted to a single MHC allele. The finding enabled efficacy testing in DQ6 transgenic mice, a model more predictive of human immune responses [1].

MHC supermotif binding
Class-level
Binds murine H-2Ab and human HLA-DQ6
Dual-species MHC recognition context
May support translational research; human MHC binding demonstrated in vitro
MHC supermotif HLA-DQ6 translational research peptide vaccine

Optimal Research and Industrial Application Scenarios for H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH (WTGVAQD)


Peptide‑Based Universal Influenza Vaccine Development Targeting Conserved HA Epitopes

The WTGVAQD sequence is a relatively conserved neutralizing epitope in H3N2 influenza viruses [1]. It is an ideal candidate for inclusion in universal or broadly protective influenza vaccine constructs, where coverage of antigenically drifted strains is a critical design goal. Preclinical studies have already demonstrated cross‑protection against strains isolated a decade apart when this epitope is presented in an appropriate MHC‑binding scaffold [1].

MHC Class II‑Restricted T‑Cell Epitope Discovery and Immunodominance Studies

Because the 46F/HA127‑133/54A hybrid induces vigorous T‑cell responses in both H‑2Ab and HLA‑DQ6 contexts [2], the core WTGVAQD peptide is well‑suited for fundamental studies of MHC‑restricted antigen presentation, T‑cell receptor (TCR) repertoire analysis, and investigations into immunodominance hierarchies among HA‑derived epitopes.

Benchmarking Peptide Vaccine Formulations in Humanized DQ6 Mouse Models

The demonstrated binding of the WTGVAQD‑containing construct to human HLA‑DQ6 [2] enables its use as a positive control antigen in DQ6 transgenic mouse studies. This application is valuable for pharmaceutical R&D groups optimizing novel adjuvants, delivery systems (e.g., liposomes, nanoparticles), or combination peptide vaccine regimens, where a well‑characterized, translationally relevant epitope is required.

Negative Control Design for Epitope‑Boundary Mapping Experiments

Given that the longer peptide HA123‑138 (which includes HA127‑133) is immunologically silent in H‑2Ab mice, whereas the precisely delimited WTGVAQD epitope is immunogenic [2], researchers can employ H‑Trp‑Thr‑Gly‑Val‑Ala‑Gln‑Asp‑OH and its N‑/C‑terminally extended analogs to systematically map the minimal MHC‑binding and TCR‑contact residues required for T‑cell activation.

Application
Selection Property
Validation Focus
Universal influenza vaccine construct research
Conserved H3 neutralizing epitope
Cross-strain protection in animal models
MHC class II epitope discovery
MHC class II-restricted immunogenicity
T-cell and TCR repertoire analysis
Peptide vaccine formulation benchmarking
HLA-DQ6 binding promiscuity
DQ6 transgenic mouse immunogenicity
Epitope boundary mapping
Precise 8-mer epitope definition
N-/C-terminal extension immunogenicity contrast
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